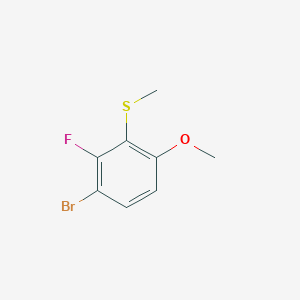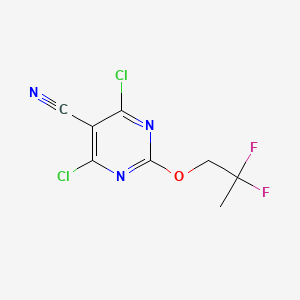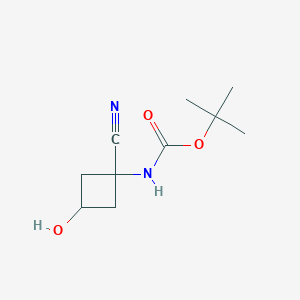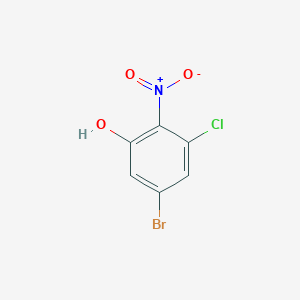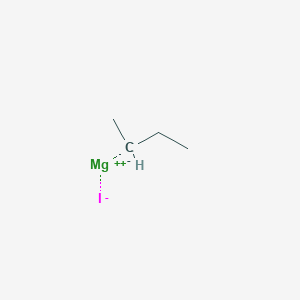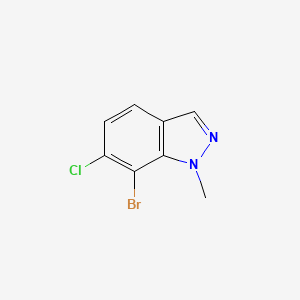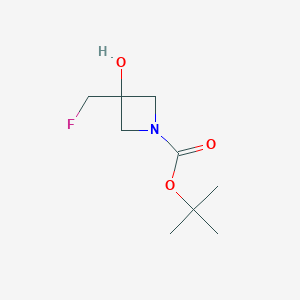
tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate” can be analyzed based on its IUPAC name and similar compounds . The compound likely contains a fluoromethyl group (-CH2F), a hydroxy group (-OH), and a tert-butyl group (-C(CH3)3) attached to an azetidine ring. The carboxylate group (-COO-) is likely attached to the nitrogen atom of the azetidine ring .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
TFTB’s structural modification—where the methyl groups of a tert-butyl moiety are replaced with fluoromethyl groups—creates a trifluoro-substituted tert-butyl group. This alteration impacts the compound’s lipophilicity (Log P) by decreasing it significantly compared to tert-butyl benzene. Researchers have investigated TFTB as a scaffold for designing bioactive molecules due to its altered hydrophilicity and potential interactions with biological targets .
NMR Spectroscopy Probes
The tert-butyl group (t-Bu) serves as an excellent NMR probe. Its three chemically identical methyl groups lead to exceptionally narrow and intense NMR signals. Even when attached to large proteins or complexes, t-Bu remains observable with high sensitivity. Researchers use t-Bu as a versatile tag for studying protein structures and dynamics via NMR spectroscopy .
Organic Synthesis and Catalysis
TFTB’s unique reactivity pattern makes it valuable in synthetic chemistry. Researchers explore its use in various transformations, such as C–C bond formation, cyclizations, and functional group interconversions. The trifluoro-substituted tert-butyl group can participate in diverse reactions, contributing to the development of novel synthetic methodologies .
Materials Science and Polymer Chemistry
In materials science, TFTB-containing monomers can be incorporated into polymers. The trifluoro-substituted tert-butyl group imparts specific properties, such as altered solubility, thermal stability, and surface interactions. These modified polymers find applications in coatings, adhesives, and specialty materials .
Fluorinated Building Blocks
TFTB serves as a valuable fluorinated building block. Its presence in organic molecules enhances their stability, lipophilicity, and bioavailability. Researchers use TFTB derivatives to introduce fluorine atoms selectively, improving drug-like properties and facilitating drug delivery .
Computational Chemistry and Conformational Analysis
The conformational preferences of TFTB and its derivatives are of interest. Computational studies explore their energetically favored conformers, intramolecular interactions, and potential binding modes. Understanding these aspects aids in rational drug design and molecular modeling .
properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRABVKJDDPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


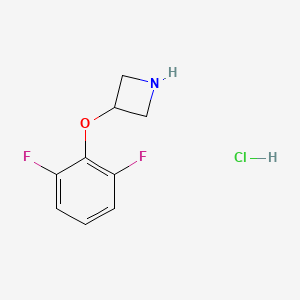
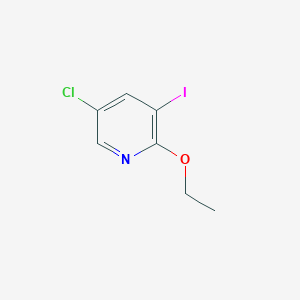
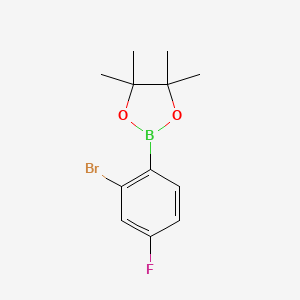
![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)



